Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid
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Overview
Description
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyrrolo[3,4-D]isoxazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method is advantageous due to its efficiency and eco-friendliness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Tert-Butoxycarbonylaminophenyl)Isoxazole-3-Carboxylic Acid Ethyl Ester
- 3,4,5-Trisubstituted Isoxazoles
Uniqueness
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid (CAS Number: 2645399-52-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a unique pyrrolo[3,4-D]isoxazole core with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C11H16N2O5 with a molecular weight of approximately 256.25 g/mol. The presence of the isoxazole ring and the carboxylic acid moiety contributes to its reactivity and potential biological interactions.
Enzyme Inhibition and Activation
Research indicates that Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid may function as an enzyme inhibitor or activator. Its interactions with specific molecular targets could influence various cellular signaling pathways. The structural modifications of this compound can significantly impact its biological efficacy and specificity.
Synthesis Methods
The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times. Common methods include:
- Formation of the Pyrrolo Framework : Utilizing appropriate precursors to construct the pyrrolo structure.
- Introduction of the Tert-butoxycarbonyl Group : Protecting the nitrogen atom to stabilize the compound during subsequent reactions.
- Carboxylic Acid Functionalization : Ensuring that the carboxylic acid moiety is correctly positioned for biological activity.
Potential Applications
Given its unique structure and biological properties, Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid holds promise as a precursor in drug development. Its potential applications include:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical agents targeting various diseases.
- Biological Research : Investigating its interactions with proteins and nucleic acids to elucidate pharmacodynamics and therapeutic targets.
Comparative Analysis
To better understand the biological activity of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid in relation to similar compounds, a comparative analysis is presented below:
Compound Name | IC50 (μM) | Mechanism of Action | Structural Features |
---|---|---|---|
Isoxazole Derivative 1 | 86 | Apoptosis induction | Contains isoxazole ring |
Isoxazole Derivative 2 | 755 | Cell cycle arrest | Modified functional groups |
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro... | TBD | TBD | Pyrrolo[3,4-D]isoxazole core |
Properties
Molecular Formula |
C11H16N2O5 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m1/s1 |
InChI Key |
GEEJYQIQKJTMJM-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O |
Origin of Product |
United States |
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